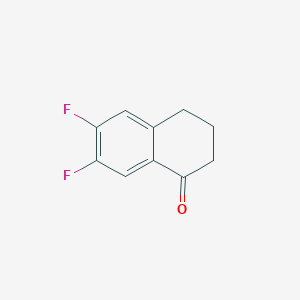

6,7-Difluoro-1-tetralone

Overview

Description

6,7-Difluoro-1-tetralone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 .

Synthesis Analysis

The synthesis of tetralones, including this compound, can be achieved through various methods. One such method involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol to promote an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves the use of a catalyst generated in situ from [Rh (COD)Cl] 2, ( R )-DTBM-SEGPHOS, and NaBARF .Molecular Structure Analysis

The molecular structure of this compound consists of a ten-membered carbon ring with two fluorine atoms and one oxygen atom attached .Physical And Chemical Properties Analysis

This compound has a melting point of 26-28 °C and a predicted boiling point of 273.6±40.0 °C . Its density is predicted to be 1.290±0.06 g/cm3 .Scientific Research Applications

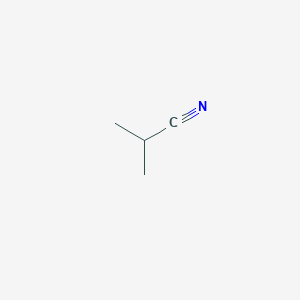

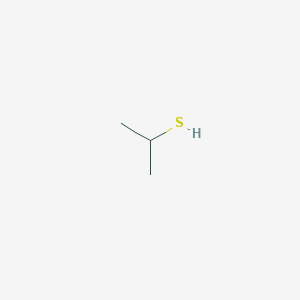

Isopropylation and Synthesis of Bioactive Compounds

One significant application of tetralone derivatives, including 6,7-Difluoro-1-tetralone, is in the isopropylation process to produce bioactive compounds. The isopropylation of methoxy-tetralones, such as 6-methoxy-1-tetralone, has been explored for producing compounds with potential biological activities. For instance, the synthesis of 6-isopropyl-7-methoxy-1-tetralone and related compounds has been investigated due to their potential as intermediates in the synthesis of natural products like diterpenes, which exhibit anti-cancer and anti-viral properties (Banerjee et al., 2019).

Electrochemical Behavior in Aprotic Media

Research has also focused on the electrochemical properties of tetralone derivatives. The electrochemical behavior of 4-(5',6',7', 8'-tetrahydro-naphthalene)-1-tetralone in aprotic solvents like dimethylsulphoxide has been studied, revealing insights into their reduction processes, which are diffusion-controlled (Shekhawat et al., 2013).

Synthesis of Methoxy and Hydroxy Tetralones

The synthesis of methoxy and hydroxy tetralones, including compounds like 5-hydroxy-6-methoxy-1-tetralone, represents another area of scientific research. These syntheses are pivotal for creating highly oxygenated tetralone analogs, serving as versatile building blocks for molecules of biological interest (Ghatak et al., 2003).

Transformation and Synthesis of Novel Heterocyclic Compounds

Tetralones are also instrumental in the synthesis of novel heterocyclic compounds. Studies have shown transformations of methoxy tetralones during demethylation processes, leading to the production of aromatized products. These transformations are crucial for synthesizing complex molecules with potential pharmacological applications (Banerjee et al., 2004).

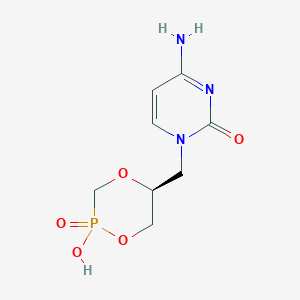

Monoamine Oxidase Inhibitors

In the realm of neurodegenerative and neuropsychiatric disorders, tetralones have been explored as scaffolds for designing monoamine oxidase inhibitors. The structural similarity between α-tetralone and 1-indanone has led to the synthesis of indanone derivatives as potential inhibitors, showing potent inhibitory activity (Mostert et al., 2015).

Cycloaddition Reactions and Synthetic Chemistry

Tetralones have also been used in cycloaddition reactions to produce substituted tetralone derivatives. These reactions are significant in the field of synthetic chemistry, aiding in the construction of complex molecular structures (Morgan et al., 2000).

Synthesis of Anticancer Agents

Finally, tetralone derivatives have been employed in the synthesis of novel anticancer agents. Research has shown the development of synthetic methodologies for distinctly substituted benzoquinoline derivatives, demonstrating promising profiles against various cancer cell lines (Behbehani et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s structurally similar compound, 7-methoxy-1-tetralone, has been reported to interact with opioid receptors, suggesting a potential interaction with these targets .

Biochemical Pathways

Based on the structural similarity to 7-methoxy-1-tetralone, it may be involved in the opioid signaling pathway .

Properties

IUPAC Name |

6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBYMJRIQHKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435600 | |

| Record name | 6,7-DIFLUORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137114-68-2 | |

| Record name | 6,7-DIFLUORO-1-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

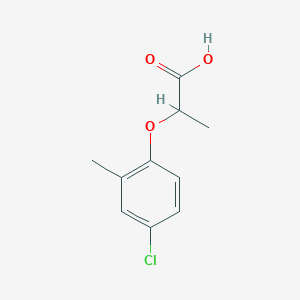

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

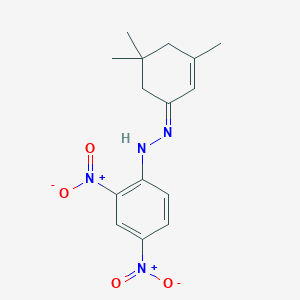

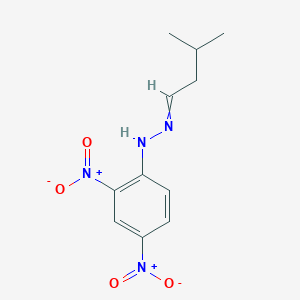

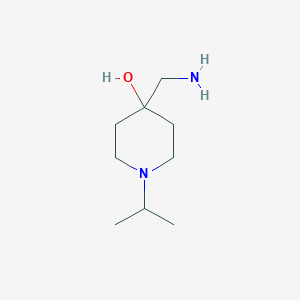

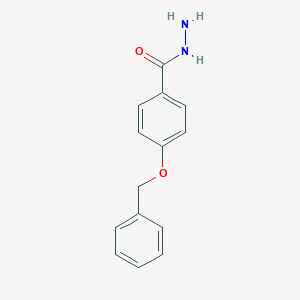

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)

![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)